molecular formula C10H13BF2O3 B599791 (4-Butoxy-2,3-difluorophenyl)boronic acid CAS No. 156487-12-6

(4-Butoxy-2,3-difluorophenyl)boronic acid

Cat. No. B599791
M. Wt: 230.018
InChI Key: NVIGFYPVKZNNAZ-UHFFFAOYSA-N
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Description

“(4-Butoxy-2,3-difluorophenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a building block in the synthesis of several organic compounds .


Synthesis Analysis

This compound is used in the Suzuki-Miyaura cross-coupling reactions which show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines . It can be selectively obtained in good yields after purification on column chromatography .


Molecular Structure Analysis

The molecular formula of “(4-Butoxy-2,3-difluorophenyl)boronic acid” is C10H13BF2O3 . The InChI key is NVIGFYPVKZNNAZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

“(4-Butoxy-2,3-difluorophenyl)boronic acid” is used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It also reacts with aryl aldehydes using Ni catalyst to produce Flurodiarylmethanols .


Physical And Chemical Properties Analysis

“(4-Butoxy-2,3-difluorophenyl)boronic acid” is a solid substance with a molecular weight of 230.02 . It is stored in an inert atmosphere at 2-8°C . The solubility of this compound varies depending on the solvent used .

Scientific Research Applications

Synthesis and Chemical Properties

(4-Butoxy-2,3-difluorophenyl)boronic acid plays a crucial role in the synthesis of complex molecules due to its unique reactivity with various organic and inorganic compounds. For instance, Geng Xiang-dong (2010) demonstrated its application in synthesizing 2,3-difluoro-4-hydroxybenzene boronic acid through a multi-step process, highlighting its utility in the preparation of fluorinated phenolic compounds with potential applications in medicinal chemistry and material science Geng Xiang-dong, 2010.

Catalysis and Organic Reactions

Boronic acids, including (4-Butoxy-2,3-difluorophenyl)boronic acid, are known for their versatility in catalysis and organic synthesis. Studies like those by Erker (2005) and Lawson & Melen (2017) have shown that tris(pentafluorophenyl)borane, a related boron Lewis acid, is used in catalyzing a wide range of reactions, suggesting that derivatives like (4-Butoxy-2,3-difluorophenyl)boronic acid could have similar applications in enhancing reaction efficiencies and enabling novel synthetic pathways Erker, 2005; Lawson & Melen, 2017.

Sensing and Detection Applications

The unique properties of boronic acids facilitate their use in sensing applications. Huang et al. (2012) discussed how boronic acid interacts with diols to form cyclic esters, which can be exploited in designing fluorescent sensors for detecting carbohydrates and other bioactive substances, showcasing the potential of (4-Butoxy-2,3-difluorophenyl)boronic acid in biomedical and environmental monitoring Huang et al., 2012.

Advances in Boronic Acid Chemistry

The research by Barton et al. (2021) on electrochemical borylation of carboxylic acids emphasizes the development of new methodologies for synthesizing boronic acids, including (4-Butoxy-2,3-difluorophenyl)boronic acid, from readily available starting materials. This technique offers a sustainable and cost-effective approach to producing boronic acids, which are pivotal in drug synthesis and materials science Barton et al., 2021.

Biomedical Applications

Recent advancements in the application of boronic acids in the biomedical field have been highlighted by Cambre & Sumerlin (2011), who discussed the use of boronic acid-containing polymers in treating various diseases, including HIV, obesity, diabetes, and cancer. This indicates the potential biomedical applications of (4-Butoxy-2,3-difluorophenyl)boronic acid in drug development and delivery systems Cambre & Sumerlin, 2011.

Safety And Hazards

This compound is classified as a warning hazard. It causes skin irritation and serious eye irritation . Precautionary measures include wearing protective gloves, eye protection, face protection, and washing skin thoroughly after handling .

Future Directions

The future directions of “(4-Butoxy-2,3-difluorophenyl)boronic acid” are likely to be influenced by its use in the synthesis of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also be used to make novel biologically active terphenyls .

properties

IUPAC Name

(4-butoxy-2,3-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF2O3/c1-2-3-6-16-8-5-4-7(11(14)15)9(12)10(8)13/h4-5,14-15H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIGFYPVKZNNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCCCC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10709239
Record name (4-Butoxy-2,3-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Butoxy-2,3-difluorophenyl)boronic acid

CAS RN

156487-12-6
Record name B-(4-Butoxy-2,3-difluorophenyl)boronic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Butoxy-2,3-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-butoxy-2,3-difluorophenyl)boronic acid
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Synthesis routes and methods

Procedure details

The compound (22) (84.6 g) and THF (500 ml) were put in a reaction vessel under a nitrogen atmosphere, and cooled to −74° C. n-Butyllithium (1.65 M in a n-hexane solution; 303.0 ml) was added dropwise in the temperature range of −74° C. to −70° C., and the stirring was continued for another 2 hours. Then, the mixture was added dropwise to a THF (200 ml) solution of trimethyl borate (56.7 g) in the temperature range of −74° C. to −65° C., and the stirring was continued for another 8 hours while the mixture was allowed to return to 25° C. Subsequently, the reaction mixture was poured into a vessel containing 1N—HCl (100 ml) and ice-water (500 ml), and mixed. Ethyl acetate (300 ml) was added thereto and the mixture was allowed to separate into organic and aqueous phases, and the extraction was carried out. The organic phase obtained was washed sequentially with water, a saturated aqueous solution of sodium hydrogencarbonate and brine, and dried over anhydrous magnesium sulfate. Then the solvent was distilled off under reduced pressure, giving 4-butoxy-2,3-difluorophenylboronic acid (23) (6.4 g). The yield based on the compound (22) was 69.2%.
Quantity
84.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
56.7 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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